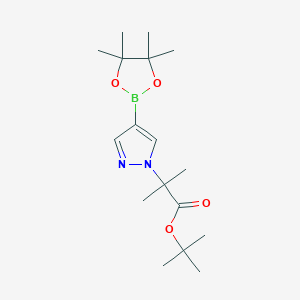
5-Amino-1-(pyridin-4-yl)-1H-imidazol-4-carboxamid
Übersicht
Beschreibung
“5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
The physical form of the compound is a powder . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Modulation des GABA A-Rezeptors
Diese Verbindung wurde als potenzieller positiver allosterischer Modulator des GABA A-Rezeptors identifiziert . Diese Anwendung ist bedeutsam bei der Entwicklung von Behandlungen für neurologische Erkrankungen wie Angstzustände, Schlaflosigkeit und Epilepsie. Durch die Modulation von GABA A-Rezeptoren kann es die inhibitorischen Wirkungen von GABA verstärken und so die neuronale Aktivität stabilisieren.
Hemmung der Protonenpumpe
Forschungen zeigen, dass Derivate dieser Verbindung als Protonenpumpenhemmer (PPIs) wirken können . PPIs sind eine Klasse von Medikamenten, die häufig zur Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) eingesetzt werden, indem sie die Magensäureproduktion reduzieren. Diese Anwendung ist entscheidend für die Entwicklung neuer Therapien für säurebedingte Magen-Darm-Erkrankungen.
Aromatase-Hemmung
Die Verbindung hat sich als vielversprechend als Aromatase-Hemmer erwiesen . Aromatase-Hemmer werden bei der Behandlung von Brustkrebs eingesetzt, indem sie die Umwandlung von Androgenen in Östrogene verhindern und so den Östrogenspiegel im Körper senken. Diese Anwendung ist besonders relevant für hormonabhängige Brustkrebstherapien.
Entzündungshemmende Aktivität
Die Anwesenheit der Pyridin-4-yl-Einheit in der Verbindung trägt zu ihren entzündungshemmenden Eigenschaften bei . Sie kann bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden, die möglicherweise alternative Behandlungen für chronisch-entzündliche Erkrankungen bieten.
Krebsforschung
Imidazopyridine, einschließlich dieser Verbindung, wurden als Einflussfaktoren für zelluläre Signalwege gefunden, die für die Funktion von Krebszellen notwendig sind . Dies macht sie in der Krebsforschung wertvoll, um die Tumorbiologie zu verstehen und zielgerichtete Krebstherapien zu entwickeln.
Synthetische Chemie
Die Verbindung dient als Zwischenprodukt bei der Synthese verschiedener Imidazo[4,5-b]pyridin- und Imidazo[4,5-c]pyridin-Derivate . Diese Derivate haben vielfältige pharmakologische Potentiale, was die Verbindung zu einem wichtigen Akteur in der synthetischen organischen Chemie macht.
Modulation der Enzymaktivität
Aufgrund ihrer strukturellen Ähnlichkeit mit Purinen kann die Verbindung die Aktivität von Enzymen beeinflussen, die am Kohlenhydratstoffwechsel beteiligt sind . Diese Anwendung ist wichtig für die Forschung zu Stoffwechselstörungen und die Entwicklung von Medikamenten, die auf Stoffwechselwege abzielen.
Immunsystemforschung
Die Verbindung hat Auswirkungen auf das Studium des Immunsystems, da sie Komponenten der Immunantwort beeinflussen kann . Diese Anwendung ist entscheidend für die Entwicklung von Immunmodulatoren und das Verständnis von Autoimmunerkrankungen.
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been found to target gaba a receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly causing changes in their function .
Biochemical Pathways
Related compounds have been shown to influence various cellular pathways necessary for the proper functioning of cells .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Related compounds have been shown to have significant medicinal potential in various disease conditions .
Biochemische Analyse
Biochemical Properties
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase and guanine deaminase. These interactions can modulate the activity of these enzymes, thereby affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the AMP-activated protein kinase (AMPK) pathway, which plays a pivotal role in maintaining cellular energy homeostasis . Additionally, it can modulate the expression of genes involved in metabolic processes, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide in laboratory settings are noteworthy. Over time, the stability and degradation of this compound can influence its efficacy and potency. Studies have shown that it remains stable under physiological conditions for extended periods, but its degradation products can have distinct biological activities . Long-term exposure to this compound has been associated with sustained activation of metabolic pathways and prolonged effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide vary with dosage. At low doses, it has been shown to enhance metabolic activity and improve cellular function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase and guanine deaminase, influencing nucleotide metabolism . Additionally, it can modulate the activity of enzymes involved in energy metabolism, such as AMPK, thereby affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide is critical for its function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its activity and function .
Eigenschaften
IUPAC Name |
5-amino-1-pyridin-4-ylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYJULWGCNUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC(=C2N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B1445978.png)


